7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are often explored for their biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of aniline derivatives and β-ketoesters in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions could lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are typically employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Hydroxyquinoline: A hydroxylated derivative with different properties.
2-Methylquinoline: A methylated derivative with unique characteristics.
Uniqueness
7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
7-hydroxy-4,4-dimethyl-1,3-dihydroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)6-10(14)12-9-5-7(13)3-4-8(9)11/h3-5,13H,6H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICSSMKCSJXOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=CC(=C2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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